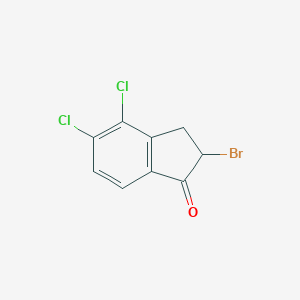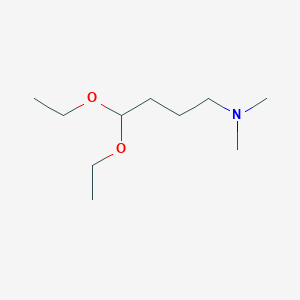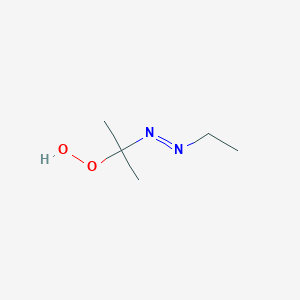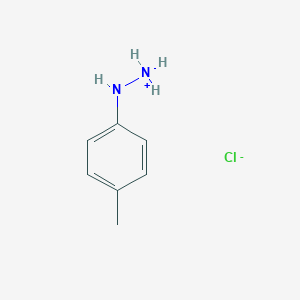![molecular formula C12H9N3O2 B121724 3-Methyl-2-nitro-9H-pyrido[2,3-B]indole CAS No. 186527-30-0](/img/structure/B121724.png)
3-Methyl-2-nitro-9H-pyrido[2,3-B]indole
Overview
Description
Scientific Research Applications
Mutagenicity and Carcinogenicity Studies
3-Methyl-2-nitro-9H-pyrido[2,3-b]indole (MeAalphaC) has been extensively studied for its mutagenic and carcinogenic properties. It's a mutagenic pyrolysis product identified in cooked proteinous food, particularly in grilled or pan-fried meat. This compound has been proven to be carcinogenic in mice and rats and forms covalent DNA adducts both in vitro and in vivo (Pfau et al., 1996). Other studies have identified similar compounds, such as 2-amino-9H-pyrido[2,3-b]indole, in the pyrolysis products of soybean globulin, highlighting the potential health risks associated with the consumption of certain grilled foods (Yoshida et al., 1978).
Chemical Analysis and Characterization
Significant work has been done to synthesize and characterize various derivatives of 9H-pyrido[2,3-b]indole. For example, the synthesis of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide, a model for the food-derived carcinogen, and its analogues, has been reported, providing insights into the solution chemistry of these compounds (Rajagopal et al., 2003). Additionally, studies have focused on the synthesis of hydroxyamino, nitroso, and nitro derivatives of Trp-P-2 and Glu-P-1, amino acid pyrolysate mutagens, to understand their direct mutagenicity (Saito et al., 1983).
Potential Pharmaceutical Applications
Research has also explored the potential pharmaceutical applications of pyrido[2,3-b]indole derivatives. For instance, tryptoline-3-carboxylic acid derivatives, including tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid, have been synthesized and evaluated for antidiabetic activity (Choudhary et al., 2011).
Analytical Techniques for Detection
Advanced analytical techniques have been developed for the detection and quantification of heterocyclic amines, including 9H-pyrido[2,3-b]indole derivatives, in various samples. For example, methods involving supercritical fluid extraction–capillary electrophoresis and fluorimetric detection have been employed for the simultaneous determination of these compounds in meat samples (de Andrés et al., 2010).
Exploration of Corrosion Inhibition
Interestingly, some indole derivatives, including 9H-pyrido[3,4-b]indole, have been studied for their corrosion inhibition properties. They have been tested as inhibitors for steel corrosion in hydrochloric acid solutions, revealing their potential application in industrial contexts (Lebrini et al., 2013).
Safety and Hazards
properties
IUPAC Name |
3-methyl-2-nitro-9H-pyrido[2,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-7-6-9-8-4-2-3-5-10(8)13-11(9)14-12(7)15(16)17/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETURKHPVJNYTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC3=CC=CC=C32)N=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571345 | |
| Record name | 3-Methyl-2-nitro-9H-pyrido[2,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-nitro-9H-pyrido[2,3-B]indole | |
CAS RN |
186527-30-0 | |
| Record name | 3-Methyl-2-nitro-9H-pyrido[2,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Hydroxy-8-methyl-1-(2-methylbutanoyl)-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione](/img/structure/B121645.png)












